Benzeneacetic acid, 2-bromo-4-methoxy-, methyl ester Benzeneacetic acid, 2-bromo-4-methoxy-, methyl ester
Brand Name: Vulcanchem
CAS No.: 198630-93-2
VCID: VC21319190
InChI: InChI=1S/C10H11BrO3/c1-13-8-4-3-7(9(11)6-8)5-10(12)14-2/h3-4,6H,5H2,1-2H3
SMILES: COC1=CC(=C(C=C1)CC(=O)OC)Br
Molecular Formula: C10H11BrO3
Molecular Weight: 259.1 g/mol

Benzeneacetic acid, 2-bromo-4-methoxy-, methyl ester

CAS No.: 198630-93-2

Cat. No.: VC21319190

Molecular Formula: C10H11BrO3

Molecular Weight: 259.1 g/mol

* For research use only. Not for human or veterinary use.

Benzeneacetic acid, 2-bromo-4-methoxy-, methyl ester - 198630-93-2

Specification

CAS No. 198630-93-2
Molecular Formula C10H11BrO3
Molecular Weight 259.1 g/mol
IUPAC Name methyl 2-(2-bromo-4-methoxyphenyl)acetate
Standard InChI InChI=1S/C10H11BrO3/c1-13-8-4-3-7(9(11)6-8)5-10(12)14-2/h3-4,6H,5H2,1-2H3
Standard InChI Key POKFGGDGPSNIQA-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)CC(=O)OC)Br
Canonical SMILES COC1=CC(=C(C=C1)CC(=O)OC)Br

Introduction

Chemical Structure and Properties

Molecular Identity

Benzeneacetic acid, 2-bromo-4-methoxy-, methyl ester has a molecular formula of C10H11BrO3 and a molecular weight of 259.1 g/mol. There appears to be a discrepancy in the literature regarding its CAS registry number, with sources citing either 50612-99-2 or 198630-93-2. This discrepancy might be due to different isomeric forms or registration entries.

The compound is also known by its IUPAC name methyl 2-(2-bromo-4-methoxyphenyl)acetate and synonym METHYL-2-BROMO-4-METHOXYPHENYLACETATE. Its structure consists of a benzene ring with a bromine atom at the 2-position, a methoxy group at the 4-position, and an acetate group esterified with methanol.

Structural Representations

The chemical structure can be represented using various notations to facilitate its identification and structural analysis:

Representation TypeValue
Standard InChIInChI=1S/C10H11BrO3/c1-13-8-4-3-7(9(11)6-8)5-10(12)14-2/h3-4,6H,5H2,1-2H3
Standard InChIKeyPOKFGGDGPSNIQA-UHFFFAOYSA-N
SMILESCOC1=CC(=C(C=C1)CC(=O)OC)Br
Canonical SMILESCOC1=CC(=C(C=C1)CC(=O)OC)Br
PubChem Compound ID10801230

These representations provide unique identifiers that can be used to search for the compound in chemical databases and literature.

Synthesis Methods

Synthetic Routes

The synthesis of Benzeneacetic acid, 2-bromo-4-methoxy-, methyl ester can be achieved through various methods, with the most documented approach involving bromination of the corresponding non-brominated precursor.

A specific synthetic route involves the reaction of 2-(4-methoxyphenyl)acetate with N-Bromosuccinimide (NBS) and 2,2'-azobis(isobutyronitrile) (AIBN) as a radical initiator in carbon tetrachloride. The reaction is conducted at 80°C for 4 hours to achieve bromination at the desired position .

Detailed Synthesis Procedure

The following procedure has been reported for the synthesis of this compound:

  • A solution of 2-(4-methoxyphenyl)acetate (8.74 g, 48.50 mmol) is prepared in carbon tetrachloride (50 ml).

  • N-Bromosuccinimide (NBS) (9.06 g, 50.90 mmol) and AIBN (398 mg, 2.43 mmol) are added to the solution.

  • The reaction mixture is refluxed at 80°C for 4 hours.

  • The reaction is quenched with water, and carbon tetrachloride is removed under vacuum.

  • The reaction mixture is extracted with ethyl acetate.

  • The organic phase is washed with sodium thiosulfate (1M) and then saturated sodium chloride.

  • The organic phase is dried over anhydrous sodium sulfate and concentrated to obtain the crude product.

  • The yield reported for this procedure is 99%, resulting in 12.43 g of the product as a white solid .

Spectroscopic Data

The 1H NMR spectroscopic data for Benzeneacetic acid, 2-bromo-4-methoxy-, methyl ester has been reported as follows:

1H NMR (400 MHz, CDCl3) δ 7.52-7.45 (m, 2H), 6.91-6.85 (m, 2H), 5.35 (s, 1H), 3.81 (s, 3H), 3.79 (s, 3H) .

This spectroscopic data confirms the structure of the compound, with signals corresponding to the aromatic protons, methoxy group, and methyl ester group.

Chemical Reactions and Reactivity

Synthetic Utility

Due to its functionalized structure, Benzeneacetic acid, 2-bromo-4-methoxy-, methyl ester can serve as a building block for the synthesis of more complex molecules. The bromine substituent, in particular, provides an attachment point for introducing various groups through coupling reactions like Suzuki, Stille, or Heck reactions. These transformations can lead to the construction of elaborated molecular frameworks with applications in pharmaceutical development and materials science.

Applications in Research and Industry

Chemical Research Applications

In chemical research, this compound can serve as a model system for studying the effects of substituents on the reactivity of aromatic systems. The combination of electron-withdrawing (bromine) and electron-donating (methoxy) groups on the benzene ring provides an interesting electronic environment for investigating various chemical transformations.

Comparative Analysis with Related Compounds

Structural Analogues

Benzeneacetic acid, 2-bromo-4-methoxy-, methyl ester belongs to a family of substituted phenylacetic acid derivatives. Several structural analogues exist, differing in the position and nature of substituents on the aromatic ring. Some notable analogues include:

CompoundStructural DifferenceCAS Number
Benzeneacetic acid, 4-methoxy-, methyl esterLacks bromine atom at 2-positionNot provided
Methyl 2-bromo-2-(4-methoxyphenyl)acetateBromine at alpha position instead of on ring50612-99-2
2-Bromo-4-chloro-5-methoxybenzoic acid methyl esterContains chlorine instead of a methoxy groupNot provided

These structural analogues may exhibit different chemical and biological properties due to the variations in their substituent patterns, highlighting the importance of the specific substitution pattern in Benzeneacetic acid, 2-bromo-4-methoxy-, methyl ester .

Research Challenges and Future Directions

Future Research Opportunities

Future research on Benzeneacetic acid, 2-bromo-4-methoxy-, methyl ester could focus on several aspects:

  • Development of improved synthetic methods with higher yields, greener reaction conditions, and enhanced stereoselectivity if applicable.

  • Comprehensive characterization of its physical, chemical, and spectroscopic properties.

  • Exploration of its reaction scope in various transformations, particularly in cross-coupling reactions utilizing the bromine substituent.

  • Systematic investigation of its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Structure-activity relationship studies comparing its properties and activities with those of structural analogues.

  • Applications in medicinal chemistry as a building block for the synthesis of potential therapeutic agents.

These research directions could enhance our understanding of this compound and expand its applications in chemical research and pharmaceutical development.

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